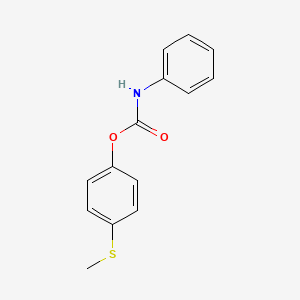

![molecular formula C28H23N3O2S3 B2668790 3-(4-Ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422307-26-4](/img/structure/B2668790.png)

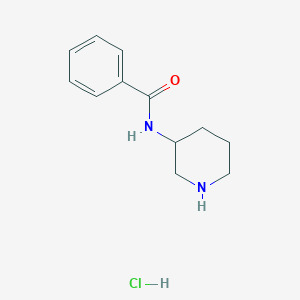

3-(4-Ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a thiazolo[4,5-d]pyrimidin-7-one derivative. Thiazolo[4,5-d]pyrimidin-7-one derivatives are a class of organic compounds that contain a thiazole ring fused with a pyrimidinone ring . These compounds are often used in the synthesis of semiconductors for plastic electronics .

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyrimidin-7-one derivatives is characterized by a fused biheterocyclic system. This system is electron-deficient, has high oxidative stability, and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

Thiazolo[4,5-d]pyrimidin-7-one derivatives can undergo various chemical reactions due to their electron-deficient nature. They can participate in reactions with electron-rich compounds, leading to the formation of new bonds .Physical And Chemical Properties Analysis

Thiazolo[4,5-d]pyrimidin-7-one derivatives are known for their high oxidative stability and rigid planar structure . These properties make them suitable for applications in organic electronics .科学的研究の応用

Antibacterial and Antitubercular Activities

Research on thiazolo[3,2-a]pyrimidine derivatives, closely related to the specified compound, has shown significant antibacterial and antitubercular activities. These compounds are synthesized via intramolecular cyclization and sulfonation processes, leading to derivatives with potent activity against various bacterial strains, including those causing tuberculosis (Cai et al., 2016).

Synthesis for Antibacterial Agents

The synthesis of novel heterocyclic compounds containing sulfonamido moieties, similar in structure to the given compound, has been explored for use as antibacterial agents. These compounds show promise due to their effective antibacterial properties, making them potential candidates for treating bacterial infections (Azab et al., 2013).

Anti-Helicobacter pylori Agents

Compounds derived from benzimidazol-2-ylsulfanyl methyl, closely related to the specified compound, have been identified as potent and selective anti-Helicobacter pylori agents. Their structure and activity make them suitable for treating infections caused by H. pylori, including those resistant to conventional treatments (Carcanague et al., 2002).

Anticonvulsant Activity

Thiazolo[3,2-a]pyrimidine derivatives, akin to the compound , have been investigated for their anticonvulsant activity. These compounds have shown efficacy in models of pentylenetetrazole-induced seizures in rats, indicating their potential use in treating convulsive disorders (Severina et al., 2019).

Antiinflammatory Activity

Research into thiazolo[3,2-a]pyrimidines has revealed their potential as antiinflammatory agents. Synthesis and testing of these compounds have shown promising results in reducing inflammation, indicating their potential therapeutic applications (Tozkoparan et al., 1998).

Molluscicidal Properties

Some thiazolo[5,4-d]pyrimidine derivatives exhibit molluscicidal properties, indicating their potential use in controlling snail populations, which are intermediate hosts in diseases like schistosomiasis (El-bayouki et al., 1988).

作用機序

将来の方向性

特性

IUPAC Name |

3-(4-ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O2S3/c1-3-19-13-15-21(16-14-19)30-25-24(36-28(30)34)26(33)31(22-12-8-7-9-18(22)2)27(29-25)35-17-23(32)20-10-5-4-6-11-20/h4-16H,3,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJXNNRBTZPVRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5C)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[1-(naphthylmethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2668709.png)

![4-chloro-N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2668711.png)

![1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2668715.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide](/img/structure/B2668718.png)

![Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate](/img/structure/B2668719.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2668722.png)

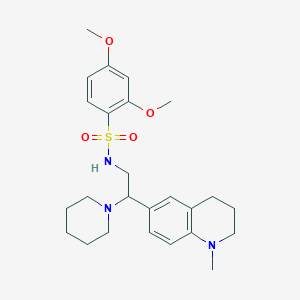

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2668726.png)

![2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2668728.png)